molecular formula C14H18N2O3S B2631832 (E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide CAS No. 1252562-87-0

(E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide

Cat. No.: B2631832
CAS No.: 1252562-87-0
M. Wt: 294.37
InChI Key: HNQXOQFYRSIMMD-BQYQJAHWSA-N
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Description

(E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidinone ring, a tolyl group, and an ethenesulfonamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or similar reagents.

    Formation of the Ethenesulfonamide Moiety: The ethenesulfonamide group is introduced through a sulfonamide coupling reaction, typically involving the reaction of an amine with a sulfonyl chloride.

    Coupling with the Tolyl Group: The final step involves the coupling of the tolyl group to the ethenesulfonamide moiety, which can be achieved through a variety of coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient production, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group or the ethenesulfonamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.

    Substitution: The aromatic tolyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives of the pyrrolidinone ring.

    Substitution: Halogenated or nitrated derivatives of the tolyl group.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of (E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(p-tolyl)ethanesulfonamide: Lacks the double bond in the ethenesulfonamide moiety.

    (E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(phenyl)ethenesulfonamide: Has a phenyl group instead of a tolyl group.

Uniqueness

(E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide is unique due to the presence of both the pyrrolidinone ring and the ethenesulfonamide moiety, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

(E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-11-3-5-12(6-4-11)7-8-20(18,19)15-13-9-14(17)16(2)10-13/h3-8,13,15H,9-10H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQXOQFYRSIMMD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2CC(=O)N(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2CC(=O)N(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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